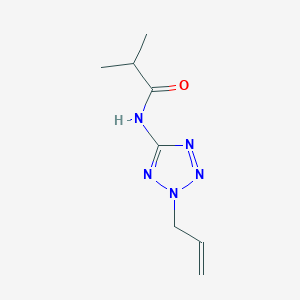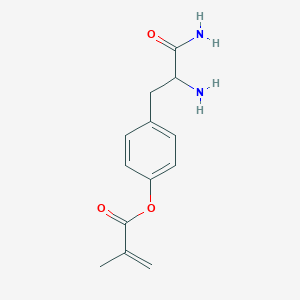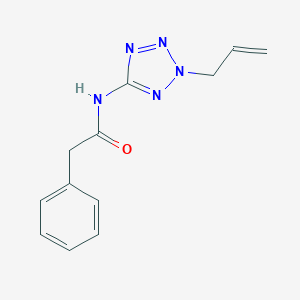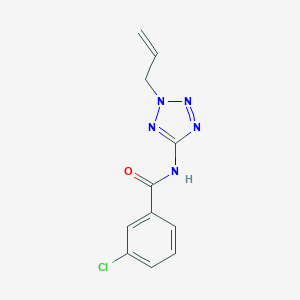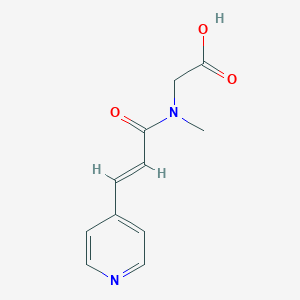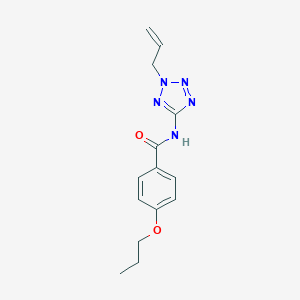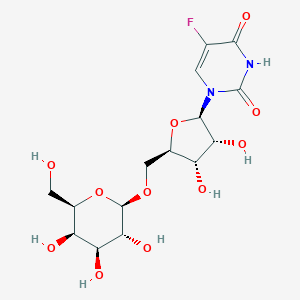
5-Fluorouridine-5'-O-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-beta-D-Galactosyl-5-fluorouridine is a prodrug of 5-fluorouridine, which is a potent antineoplastic agent. This compound can be converted by the enzyme beta-D-galactosidase into 5-fluorouridine, making it a valuable tool in cancer research and treatment .
Mechanism of Action
Target of Action
The primary target of 5’-O-Galactosyl-5-fluorouridine, also known as Gal-furd, is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
Gal-furd is a prodrug that can be converted by the enzyme β-D-galactosidase to the potent antineoplastic agent 5-fluorouridine . The fluoropyrimidine 5-fluorouracil (5-FU) works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, inhibiting their normal function . The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .
Biochemical Pathways
The action of Gal-furd affects the pyrimidine metabolism pathway . The conversion of Gal-furd to 5-fluorouracil leads to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
It is known that gal-furd is a prodrug that can be converted to the active antineoplastic agent 5-fluorouracil by the enzyme β-d-galactosidase . This enzymatic conversion likely influences the absorption, distribution, metabolism, and excretion (ADME) properties of Gal-furd, impacting its bioavailability.
Result of Action
The result of Gal-furd’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This occurs due to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), causing imbalances in deoxynucleotide pools . This ultimately leads to cell death, making Gal-furd a potent antineoplastic agent.
Action Environment
The action of Gal-furd is influenced by the presence of the enzyme β-D-galactosidase, which converts Gal-furd to the active antineoplastic agent 5-fluorouridine . Therefore, the efficacy and stability of Gal-furd may be influenced by factors that affect the activity of β-D-galactosidase, such as pH and temperature.
Biochemical Analysis
Biochemical Properties
5’-O-beta-D-Galactosyl-5-fluorouridine interacts with the enzyme β-D-galactosidase, which catalyzes its conversion to 5-Fluorouridine . This interaction is crucial for the activation of the prodrug .
Cellular Effects
The cellular effects of 5’-O-beta-D-Galactosyl-5-fluorouridine are primarily due to its conversion to 5-Fluorouridine . The IC50 of 5’-O-beta-D-Galactosyl-5-fluorouridine to that of 5-Fluorouridine determined on a variety of tumor cell lines in vitro ranged from 500:1-1000:1 .
Molecular Mechanism
The molecular mechanism of action of 5’-O-beta-D-Galactosyl-5-fluorouridine involves its conversion to 5-Fluorouridine by the enzyme β-D-galactosidase . 5-Fluorouridine then exerts its antineoplastic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-O-beta-D-Galactosyl-5-fluorouridine change over time as it is converted to 5-Fluorouridine .
Dosage Effects in Animal Models
In animal models, 5’-O-beta-D-Galactosyl-5-fluorouridine is more than 100x less toxic than 5-Fluorouridine to bone marrow cells in Balb/c mice .
Metabolic Pathways
The metabolic pathway of 5’-O-beta-D-Galactosyl-5-fluorouridine involves its conversion to 5-Fluorouridine by the enzyme β-D-galactosidase .
Transport and Distribution
The transport and distribution of 5’-O-beta-D-Galactosyl-5-fluorouridine within cells and tissues are likely to be influenced by the presence of the enzyme β-D-galactosidase .
Subcellular Localization
The subcellular localization of 5’-O-beta-D-Galactosyl-5-fluorouridine is likely to be influenced by the distribution of the enzyme β-D-galactosidase within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-beta-D-Galactosyl-5-fluorouridine typically involves the conjugation of 5-fluorouridine with a galactose moiety. This process can be achieved through enzymatic or chemical methods. The enzyme beta-D-galactosidase is often used to facilitate this conversion .
Industrial Production Methods
Industrial production of 5’-O-beta-D-Galactosyl-5-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of bioreactors for enzymatic reactions and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-beta-D-Galactosyl-5-fluorouridine primarily undergoes hydrolysis reactions. The galactoside group is hydrolyzed by beta-D-galactosidase to release the active antineoplastic agent, 5-fluorouridine .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-D-galactosidase under physiological conditions. The reaction is typically carried out in an aqueous medium at a pH that is optimal for the enzyme’s activity .
Major Products
The major product of the hydrolysis reaction is 5-fluorouridine, which is the active form of the drug and exhibits potent antineoplastic properties .
Scientific Research Applications
5’-O-beta-D-Galactosyl-5-fluorouridine has several scientific research applications:
Chemistry: Used as a model compound to study enzyme-substrate interactions and the kinetics of enzymatic hydrolysis
Biology: Employed in cell culture studies to investigate the effects of 5-fluorouridine on various cell lines
Medicine: Utilized in cancer research to develop targeted therapies that exploit the enzyme beta-D-galactosidase for selective drug activation
Industry: Applied in the production of antineoplastic agents and in the development of enzyme-based drug delivery systems
Comparison with Similar Compounds
Similar Compounds
5-Fluorouridine: The active form of 5’-O-beta-D-Galactosyl-5-fluorouridine, used directly as an antineoplastic agent
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment
Uniqueness
5’-O-beta-D-Galactosyl-5-fluorouridine is unique due to its prodrug nature, allowing for targeted activation by beta-D-galactosidase. This specificity reduces systemic toxicity and enhances the therapeutic index compared to its active form, 5-fluorouridine .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h1,5-11,13-14,19-24H,2-3H2,(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPARJRXLUUYJW-FQKYAJAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149965-92-4 |
Source


|
| Record name | 5'-O-Galactosyl-5-fluorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149965924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
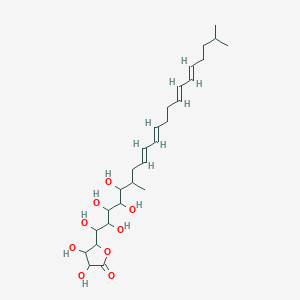

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione](/img/structure/B234979.png)

